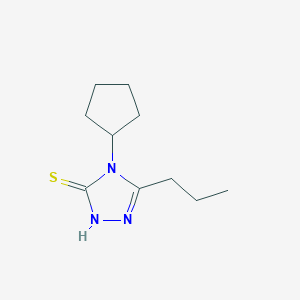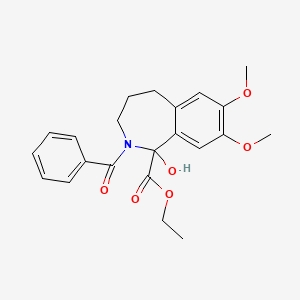![molecular formula C19H24FNO3 B6124753 ethyl 1-[(2E)-but-2-enoyl]-3-(2-fluorobenzyl)piperidine-3-carboxylate](/img/structure/B6124753.png)
ethyl 1-[(2E)-but-2-enoyl]-3-(2-fluorobenzyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[(2E)-but-2-enoyl]-3-(2-fluorobenzyl)piperidine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as EFPC and is a piperidine derivative that has a unique chemical structure.
Scientific Research Applications
EFPC has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. EFPC has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. This receptor is also implicated in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. EFPC has been shown to modulate the activity of the sigma-1 receptor, which may lead to the development of new drugs for these disorders.
Mechanism of Action
EFPC acts as a positive allosteric modulator of the sigma-1 receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor other than the active site. EFPC has been shown to increase the binding affinity of the sigma-1 receptor for certain ligands, which leads to increased activity of the receptor.
Biochemical and Physiological Effects:
EFPC has been shown to have various biochemical and physiological effects. EFPC has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. EFPC has also been shown to increase the levels of certain proteins that are involved in cell survival and proliferation. Additionally, EFPC has been shown to have antioxidant properties, which may help protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
EFPC has several advantages for lab experiments. EFPC is relatively easy to synthesize and produces high yields with high purity. EFPC is also stable under various conditions and has a long shelf life. However, EFPC has some limitations for lab experiments. EFPC is relatively expensive compared to other compounds, which may limit its use in some labs. Additionally, EFPC has limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on EFPC. One potential direction is to further investigate the mechanism of action of EFPC on the sigma-1 receptor. This may lead to the development of new drugs for neurological disorders that target the sigma-1 receptor. Another potential direction is to investigate the effects of EFPC on other cellular processes, such as inflammation and apoptosis. Additionally, further research is needed to determine the safety and toxicity of EFPC, which is necessary for its potential use as a drug.
Synthesis Methods
The synthesis of EFPC involves the reaction of piperidine with 2-fluorobenzyl bromide in the presence of sodium hydride. The resulting product is then reacted with ethyl acetoacetate to yield EFPC. This synthesis method has been optimized to produce high yields of EFPC with high purity.
properties
IUPAC Name |
ethyl 1-but-3-enoyl-3-[(2-fluorophenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO3/c1-3-8-17(22)21-12-7-11-19(14-21,18(23)24-4-2)13-15-9-5-6-10-16(15)20/h3,5-6,9-10H,1,4,7-8,11-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFXEMZABWYIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CC=C)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-butenoyl)-3-(2-fluorobenzyl)-3-piperidinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-3-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperazinone trifluoroacetate](/img/structure/B6124682.png)
![4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B6124691.png)
![1'-(3-methoxyphenyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,4'-bipiperidine](/img/structure/B6124695.png)
![N-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6124697.png)
![1'-(cyclopropylcarbonyl)-N-[(5-methyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6124710.png)
![3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine](/img/structure/B6124720.png)
![1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone](/img/structure/B6124731.png)

![2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6124746.png)


![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6124775.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-methoxyethyl)acetamide](/img/structure/B6124777.png)